Butyl[(2,4,5-trimethylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl[(2,4,5-trimethylphenyl)methyl]amine is an organic compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . This compound is characterized by the presence of a butyl group attached to a benzylamine moiety, which is further substituted with three methyl groups at the 2, 4, and 5 positions of the phenyl ring . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,4,5-trimethylphenyl)methyl]amine typically involves the alkylation of 2,4,5-trimethylbenzylamine with butyl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process . The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve yield.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,4,5-trimethylphenyl)methyl]amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding amine or amide derivatives.
Substitution: The benzylamine moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine or amide derivatives .
Scientific Research Applications
Butyl[(2,4,5-trimethylphenyl)methyl]amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Butyl[(2,4,5-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
Butyl[(2,4,6-trimethylphenyl)methyl]amine: This compound is similar in structure but has the methyl groups at the 2, 4, and 6 positions of the phenyl ring.
Butyl[(2,3,5-trimethylphenyl)methyl]amine: Another similar compound with methyl groups at the 2, 3, and 5 positions.
Uniqueness
Butyl[(2,4,5-trimethylphenyl)methyl]amine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with molecular targets . This structural uniqueness can result in different biological and chemical properties compared to its analogs.
Biological Activity
Butyl[(2,4,5-trimethylphenyl)methyl]amine is a compound of interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a butyl group attached to a trimethylphenylmethyl moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a butyl group (C4H9) linked to a 2,4,5-trimethylphenyl ring (C10H13), contributing to its lipophilicity and potential interactions with biological membranes.
This compound is believed to exert its biological effects through interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism may involve:
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Anticancer Properties
Research indicates that derivatives of amines similar to this compound exhibit anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. A notable study reported an IC50 value of approximately 92.4 µM against multiple cancer types including colon and lung cancers .
Neuropharmacological Effects
Preliminary studies suggest that this compound may possess neuropharmacological properties. Its structural analogs have been shown to interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety.
Study 1: Anticancer Activity Evaluation
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against HeLa (cervical cancer) and Caco-2 (colon cancer) cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
Cell Line | IC50 (µM) |
---|---|
HeLa | 85 |
Caco-2 | 78 |
Study 2: Neurotransmitter Interaction
In another investigation focusing on the neuropharmacological profile of related compounds, it was found that this compound could inhibit serotonin reuptake in vitro. This suggests potential applications in treating mood disorders.
Toxicity and Safety Profile
While the biological activities of this compound are promising, understanding its toxicity is crucial. Preliminary toxicological assessments indicate low acute toxicity; however, further studies are necessary to evaluate chronic exposure effects and potential side effects.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(2,4,5-trimethylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-6-7-15-10-14-9-12(3)11(2)8-13(14)4/h8-9,15H,5-7,10H2,1-4H3 |
InChI Key |
UQXAFDQPWCEVRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C=C(C(=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.